

# Spectroscopic Analysis of Methyl 4-benzenesulfonamidobenzoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 4-benzenesulfonamidobenzoate*

Cat. No.: *B182461*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-benzenesulfonamidobenzoate**, a compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Methyl 4-benzenesulfonamidobenzoate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.23	s	1H	-SO <sub>2</sub> NH-
8.37	d, J = 8.4 Hz	2H	Ar-H
7.93	d, J = 8.4 Hz	2H	Ar-H
7.00	d, J = 8.4 Hz	2H	Ar-H
6.83	d, J = 8.0 Hz	2H	Ar-H
3.68	s	3H	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
157.5	Ar-C
150.2	Ar-C
145.4	Ar-C
129.7	Ar-CH
128.8	Ar-CH
125.0	Ar-CH
124.6	Ar-CH
114.9	Ar-CH
55.7	-OCH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>, Frequency: 100 MHz

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3350-3140	N-H Stretch (Sulfonamide)
1725-1705	C=O Stretch (Ester)
1600-1450	C=C Stretch (Aromatic)
1300-1000	C-O Stretch (Ester)
1155-1140	S=O Stretch (Sulfonyl)

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecule.[\[1\]](#)

### Table 4: Mass Spectrometry Data

m/z	Interpretation
291.06	[M] <sup>+</sup> (Molecular Ion)
260	[M - OCH <sub>3</sub> ] <sup>+</sup>
155	[C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup>
139	[HO <sub>2</sub> CC <sub>6</sub> H <sub>4</sub> NH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The mass spectrometry data represents a predicted fragmentation pattern. The molecular weight of **Methyl 4-benzenesulfonamidobenzoate** is 291.32 g/mol .[\[1\]](#)

## Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Methyl 4-benzenesulfonamidobenzoate** (~5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz

spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

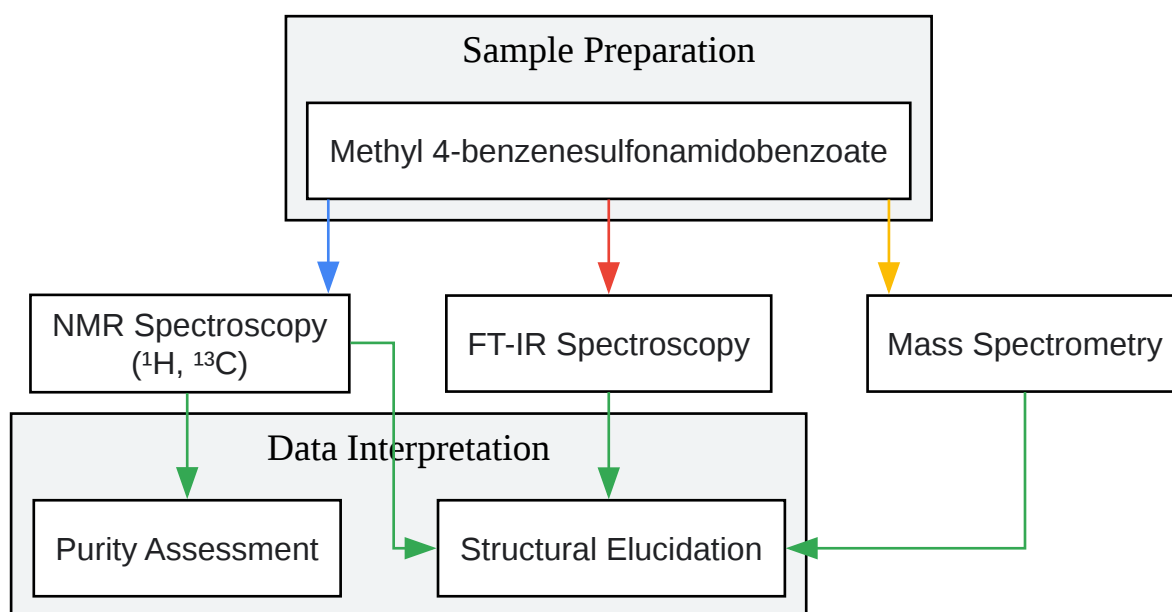
The FT-IR spectrum was obtained using a Fourier-Transform Infrared Spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam (70 eV). The resulting ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Methyl 4-benzenesulfonamidobenzoate**.



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## References

- 1. drawellanalytical.com [drawellanalytical.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)